3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea
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Overview
Description
3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl-urea group, which is often associated with biological activity and industrial relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-methylbutylamine, followed by the addition of urea. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The process can be summarized as follows:
Step 1: React 4-methylbenzenesulfonyl chloride with 3-methylbutylamine in the presence of a base.
Step 2: Add urea to the reaction mixture to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted ureas depending on the nucleophile used.
Scientific Research Applications
3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea involves its interaction with specific molecular targets. The sulfonyl-urea group can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methylbutyl)-1-(4-chlorophenyl)sulfonyl-urea
- 3-(3-Methylbutyl)-1-(4-methoxyphenyl)sulfonyl-urea
- 3-(3-Methylbutyl)-1-(4-nitrophenyl)sulfonyl-urea
Uniqueness
3-(3-Methylbutyl)-1-(4-methylphenyl)sulfonyl-urea is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its stability and reactivity compared to other similar compounds.
Properties
CAS No. |
91905-22-5 |
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Molecular Formula |
C13H20N2O3S |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
1-(3-methylbutyl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C13H20N2O3S/c1-10(2)8-9-14-13(16)15-19(17,18)12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H2,14,15,16) |
InChI Key |
ZIBUVBUKSWSCHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NCCC(C)C |
Origin of Product |
United States |
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